molecular formula C12H15N3OS2 B6432389 3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole CAS No. 2640896-09-7

3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole

Cat. No.: B6432389
CAS No.: 2640896-09-7
M. Wt: 281.4 g/mol
InChI Key: DMEFLMXUWSLUDE-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under specific conditionsThe thiadiazole ring is then formed via cyclization reactions involving sulfur and nitrogen sources under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS2/c1-16-6-3-11-13-12(18-14-11)15-5-2-10-9(8-15)4-7-17-10/h4,7H,2-3,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEFLMXUWSLUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NSC(=N1)N2CCC3=C(C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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